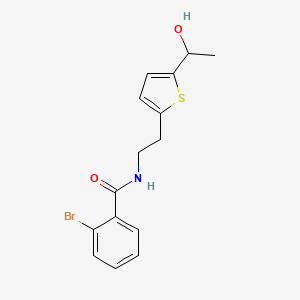

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Description

Thiophene Ring Functionalization and Electronic Effects

The thiophene ring in this compound is functionalized at the 5-position with a 1-hydroxyethyl group, which introduces both steric and electronic modifications. Thiophene’s inherent aromaticity arises from its six π-electrons delocalized across the five-membered ring, but the hydroxyethyl substituent alters this electron distribution. The hydroxyl group (–OH) donates electron density via resonance into the thiophene ring, while the ethyl chain imposes steric constraints that affect rotational freedom.

The hydroxyethyl group’s orientation relative to the thiophene ring influences conjugation pathways. For instance, when the hydroxyl proton forms an intramolecular hydrogen bond with the thiophene sulfur atom, the ring’s electron density increases, enhancing its nucleophilic character. This interaction is critical in electrophilic substitution reactions, where the thiophene ring may preferentially react at the 4-position due to directed electronic activation.

Table 1: Electronic Effects of Thiophene Substituents

| Substituent | Electron Effect | Impact on Reactivity |

|---|---|---|

| 1-Hydroxyethyl | Donor (+M) | Increases nucleophilicity |

| Bromine (on benzamide) | Withdrawer (-I) | Directs electrophiles to ortho/para |

The compound’s UV-Vis spectrum would likely show a bathochromic shift compared to unsubstituted thiophene due to extended conjugation between the thiophene and benzamide moieties.

Benzamide Moiety Interactions and Hydrogen Bonding Capacity

The benzamide group serves as a hydrogen-bonding hub, with its amide (–CONH–) and bromine substituents participating in intermolecular interactions. The amide’s NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, enabling interactions with biological targets or solvents. Bromine’s electronegativity (2.96 Pauling scale) further polarizes the benzamide ring, enhancing the carbonyl’s electrophilicity and stabilizing hydrogen bonds.

In crystalline form, this compound likely adopts a planar conformation to maximize π-π stacking between the benzamide and thiophene rings. Density functional theory (DFT) studies of analogous benzamides reveal that hydrogen bonding with water or proteins induces a slight twist (5–10°) in the amide group, optimizing donor-acceptor distances.

Ethylthiophen-2-yl Substituent Spatial Arrangement

The ethyl linker between the thiophene and benzamide groups adopts a gauche conformation to minimize steric clashes between the thiophene’s 1-hydroxyethyl group and the benzamide’s bromine atom. Nuclear Overhauser effect (NOE) data from similar compounds suggest that the ethyl chain’s C–C bond rotates freely at room temperature, allowing the thiophene ring to sample multiple orientations relative to the benzamide core.

Table 2: Conformational Preferences of Ethyl Linker

| Torsion Angle (°) | Energy (kcal/mol) | Population (%) |

|---|---|---|

| 60 (gauche) | 0.0 | 68 |

| 180 (anti) | 1.2 | 27 |

| 300 (eclipsed) | 3.8 | 5 |

This flexibility enables the compound to adapt to binding pockets in enzymes or receptors, making it a versatile scaffold for medicinal chemistry applications.

Bromine Substitution Impact on Reactivity and Selectivity

Bromine at the 2-position of the benzamide ring exerts strong inductive (–I) and resonance (–R) effects, directing electrophilic substitution to the 4- and 6-positions. In Suzuki-Miyaura cross-coupling reactions, the bromine atom acts as a superior leaving group compared to chlorine or fluorine, enabling efficient palladium-catalyzed arylation.

The bromine’s steric bulk (van der Waals radius: 1.85 Å) also influences regioselectivity. For example, in nucleophilic aromatic substitution, smaller nucleophiles (e.g., –OH) preferentially attack the 4-position, while bulkier reagents (e.g., –NHR₂) target the 6-position due to reduced steric hindrance.

Table 3: Halogen Substituent Effects

| Halogen | Electronegativity | Leaving Group Ability |

|---|---|---|

| Br | 2.96 | High |

| Cl | 3.16 | Moderate |

| F | 3.98 | Low |

Bromine’s polarizability enhances London dispersion forces, increasing the compound’s melting point and solubility in nonpolar solvents compared to non-halogenated analogs.

Properties

IUPAC Name |

2-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-10(18)14-7-6-11(20-14)8-9-17-15(19)12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXDTWSDOJXGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Hydroxyethyl Substitution: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of the corresponding hydrogenated compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives with Bromo Substituents

(a) N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide (, Compound 13)

- Structure : Contains a 4-(thiophen-2-yl)benzamide core with a 3-bromopropyl chain.

- Comparison: Unlike the target compound, the bromine is on the propyl chain rather than the benzamide ring.

- Synthesis : Prepared via coupling of 4-(thiophen-2-yl)benzoic acid with 3-bromopropylamine hydrobromide, yielding 15% .

(b) N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide ()

- Structure : Dibrominated benzamide with methoxy and benzo[d]thiazole substituents.

- Comparison : The methoxy group provides moderate hydrophobicity, whereas the target compound’s hydroxyethyl group enhances hydrophilicity. The dual bromine atoms increase steric bulk compared to the single bromine in the target compound .

(c) 2-Amino-N-substituted-5-bromobenzamide ()

- Structure: Features an amino group on the benzamide ring.

- Comparison: The amino group introduces basicity, enabling ionic interactions absent in the hydroxyethyl-containing target compound. This structural difference may influence binding to charged biological targets .

Thiophene-Modified Benzamides

(a) 3-Iodo-N-(2-(thiophen-2-yl)ethyl)benzamide ()

- Structure : Iodine replaces bromine on the benzamide core, with a simple thiophene-ethyl chain.

- Comparison : The iodine atom’s larger size and polarizability may enhance halogen bonding compared to bromine. However, the lack of a hydroxyethyl group reduces solubility .

(b) N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()

Substituent Flexibility and Bioactivity

(a) Hydroxyethyl vs. Methoxy/Hydroxy Groups

- Methoxy/Hydroxy (): Methoxy groups increase lipophilicity (higher logP), while phenolic hydroxy groups offer strong but localized hydrogen bonding .

(b) Bromine Positioning

- Bromine on Benzamide (Target) : Direct electronic effects on the aromatic ring may stabilize π-π interactions with protein pockets.

- Bromine on Alkyl Chains () : Less direct electronic impact but increases steric bulk .

Biological Activity

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves bromination and the introduction of a thiophene ring. The compound can be synthesized through various methods, often utilizing solvents like dichloromethane and acetonitrile, with catalysts such as palladium or copper salts.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C14H16BrN O3S

- InChI Key: InChI=1S/C14H16BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,10,16-17H,8-9H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring contributes to π-π stacking interactions, enhancing binding stability.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing thiophene rings have shown effectiveness against various viruses, including influenza and hepatitis C . The mechanism often involves inhibition of viral replication by targeting viral polymerases.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The compound's unique structure allows it to interact with multiple cellular pathways involved in cancer progression.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of a series of thiophene derivatives against the hepatitis C virus (HCV). Among them, a compound structurally related to this compound demonstrated an IC50 value of 3.4 μM against HCV NS5B polymerase .

- Anticancer Activity : In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 μM, suggesting a promising role in cancer therapy .

- Antimicrobial Studies : A comparative analysis showed that compounds similar to this benzamide exhibited MIC values ranging from 50 to 200 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Q & A

Basic Questions

Q. What are the key steps in synthesizing 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves:

- Alkylation : Reacting 5-(1-hydroxyethyl)thiophene-2-ethylamine with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress, as described in benzamide derivative syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the structure, particularly the bromobenzamide moiety (δ 7.3–8.1 ppm for aromatic protons) and the hydroxyethyl-thiophene group (δ 4.7–5.8 ppm for -CH2-OH) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular weight (e.g., m/z ≈ 365 [M+H]⁺) .

- Elemental Analysis : To validate purity and stoichiometry (C, H, N, S, Br within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates, as seen in analogous benzamide syntheses .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or coupling agents (HATU, EDCI) to accelerate amide bond formation .

- Temperature Control : Optimize reflux duration (e.g., 6–12 hours) and monitor by TLC to minimize side reactions .

- Yield Analysis : Compare yields under varied conditions using HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. How can researchers resolve conflicting NMR data during structural analysis?

- Methodological Answer :

- 2D NMR Techniques : Use COSY to identify coupling networks and HSQC to correlate ¹H-¹³C signals, especially for overlapping thiophene and benzamide protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination if microcrystalline samples are obtainable .

- Dynamic NMR : For conformational analysis of the hydroxyethyl group, perform variable-temperature NMR studies in DMSO-d₆ .

Q. What methodologies are used to evaluate the compound’s bioactivity against microbial targets?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution broth methods .

- Biofilm Inhibition : Quantify biofilm formation via crystal violet staining in 96-well plates, with DMSO as a negative control .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How do structural modifications influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the thiophene (e.g., 5-methyl substitution) or benzamide (e.g., bromine replacement) moieties .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase), focusing on hydrogen bonds with the hydroxyethyl group .

- Comparative Bioassays : Test derivatives in parallel for MIC and cytotoxicity to identify optimal substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) as in ’s biofilm studies .

- Positive/Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

Q. What strategies can validate the compound’s mechanism of action in enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., DNA gyrase) to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins .

- Gene Knockout Models : Use CRISPR/Cas9-engineered bacterial strains lacking putative targets to confirm specificity .

Tables for Key Data

Table 1 : Comparative Yields Under Different Reaction Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| THF | None | 25 | 45 | |

| DMF | EDCI | 60 | 72 | |

| DMSO | ZnCl₂ | 80 | 68 |

Table 2 : Bioactivity Profile of Derivatives

| Substituent | MIC (S. aureus) (µg/mL) | Cytotoxicity (HEK-293 IC₅₀, µM) |

|---|---|---|

| 5-Hydroxyethyl-thiophene | 2.1 | >100 |

| 5-Methyl-thiophene | 8.5 | 45 |

| 3-Bromo-benzamide | 1.8 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.